4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid
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Overview
Description
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of three nitro groups, a ketone group, and a carboxylic acid group attached to a fluorene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid typically involves the nitration of 9-oxofluorene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Oxidation: The ketone group can be further oxidized to carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: Formation of 4,5,7-triamino-9-oxofluorene-2-carboxylic acid.
Substitution: Formation of substituted fluorene derivatives depending on the nucleophile used.
Oxidation: Formation of 4,5,7-trinitro-9-oxofluorene-2,2-dicarboxylic acid.
Scientific Research Applications
4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid exerts its effects is primarily through its reactive functional groups. The nitro groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as enzymes or receptors, potentially altering their activity. The ketone and carboxylic acid groups also contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interactions with other molecules.
Comparison with Similar Compounds
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid
- 4,5,7-Trinitro-9-oxofluorene-2-carboxylic acid dibutylamide
- 2,5,7-Trinitro-9-oxofluorene-4-carboxylic acid octadecylamide
Comparison: this compound is unique due to the specific positioning of its nitro groups and the presence of both a ketone and carboxylic acid group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the dibutylamide derivative may exhibit different solubility and reactivity due to the presence of the amide group, while the octadecylamide derivative may have altered physical properties due to the long alkyl chain .
Properties
CAS No. |
24929-25-7 |
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Molecular Formula |
C14H5N3O9 |
Molecular Weight |
359.20 g/mol |
IUPAC Name |
4,5,7-trinitro-9-oxofluorene-2-carboxylic acid |
InChI |
InChI=1S/C14H5N3O9/c18-13-7-1-5(14(19)20)2-9(16(23)24)11(7)12-8(13)3-6(15(21)22)4-10(12)17(25)26/h1-4H,(H,19,20) |
InChI Key |
OMIAKMRFSBNNLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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